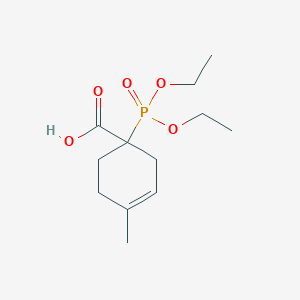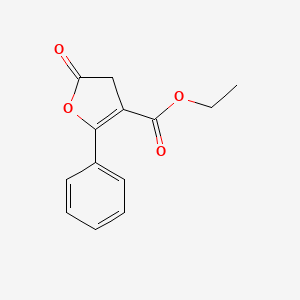
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate is an organic compound with a complex structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with triethyl orthoformate, followed by a series of condensation and esterification reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism by which Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate exerts its effects involves interactions with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can modulate biological pathways and influence the compound’s activity in different contexts.
類似化合物との比較
Similar Compounds
- Diethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
- Methyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
- Ethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
Uniqueness
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in applications where precise control over chemical behavior is required.
特性
| 93666-08-1 | |
分子式 |
C16H23NO6 |
分子量 |
325.36 g/mol |
IUPAC名 |
triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C16H23NO6/c1-5-21-14(18)9-8-12(15(19)22-6-2)11(4)13(10-17)16(20)23-7-3/h12H,5-9H2,1-4H3 |
InChIキー |
RBHIMDDSQVJZBU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(C(=C(C#N)C(=O)OCC)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


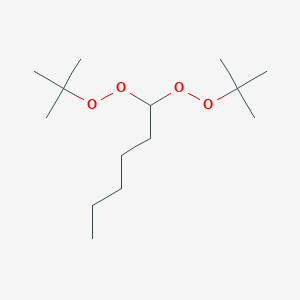
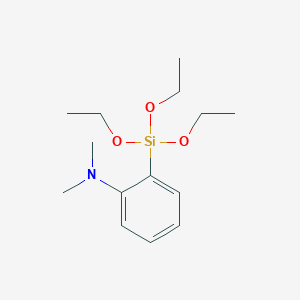
![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)

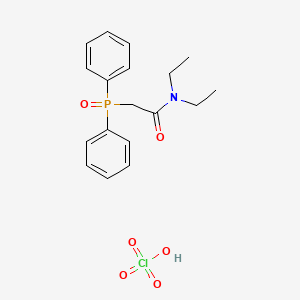
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
